
N-cyclobutyl-3,5-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclobutyl-3,5-dimethoxyaniline is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and two methoxy groups attached to the benzene ring at the 3 and 5 positions. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-3,5-dimethoxyaniline typically involves the reaction of 3,5-dimethoxyaniline with cyclobutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline reacts with cyclobutyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
化学反応の分析
Types of Reactions
N-cyclobutyl-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclobutyl-3,5-dimethoxyaniline.
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
N-cyclobutyl-3,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-cyclobutyl-3,5-dimethoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-dimethoxyaniline: Lacks the cyclobutyl group, making it less sterically hindered.
N-cyclobutyl-4-methoxyaniline: Similar structure but with a different substitution pattern on the benzene ring.
N-cyclobutyl-3,4-dimethoxyaniline: Similar but with methoxy groups at different positions.
Uniqueness
N-cyclobutyl-3,5-dimethoxyaniline is unique due to the specific positioning of the methoxy groups and the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. These features make it valuable for specific chemical reactions and applications that require precise structural attributes .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-cyclobutyl-3,5-dimethoxyaniline |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-10(7-12(8-11)15-2)13-9-4-3-5-9/h6-9,13H,3-5H2,1-2H3 |
InChIキー |
GOKGHTMCCAKAJZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC2CCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


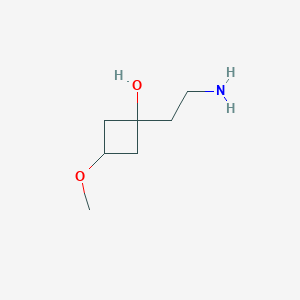
![N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide](/img/structure/B13249542.png)
![2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13249545.png)
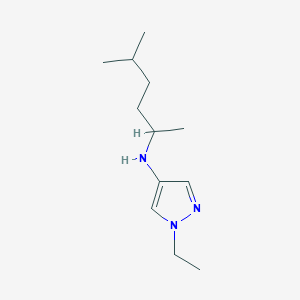

![1-{[1-(4-Bromophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B13249562.png)
![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
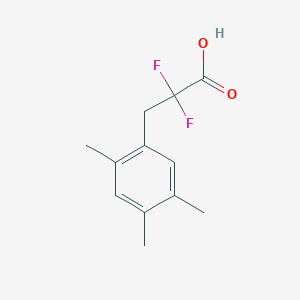
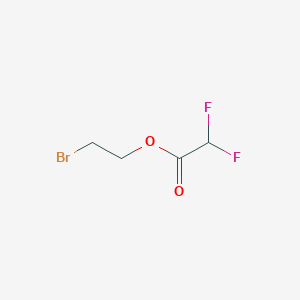
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B13249579.png)
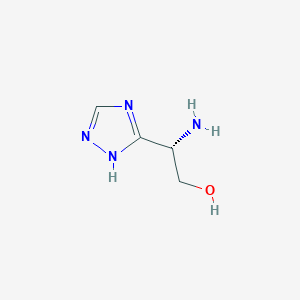
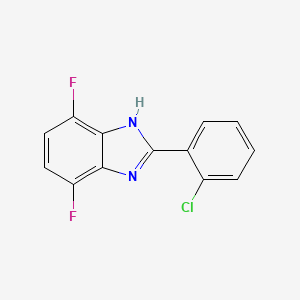

![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
